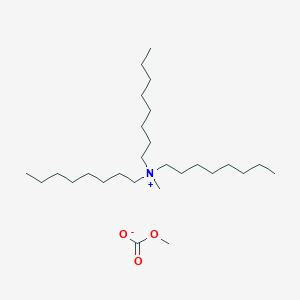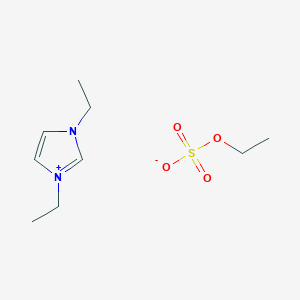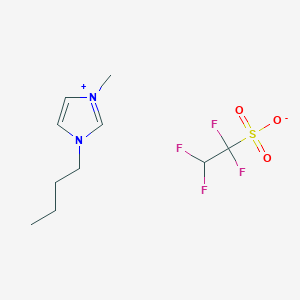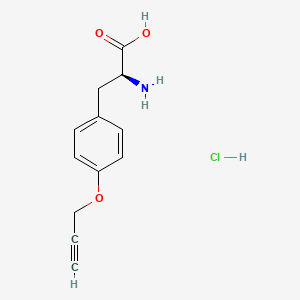
9,9-Diethyl-9H-fluorene
Vue d'ensemble
Description
9,9-Diethyl-9H-fluorene is a chemical compound with the CAS Number: 2294-79-3. It has a molecular weight of 222.33 and its IUPAC name is 9,9-diethyl-9H-fluorene .
Molecular Structure Analysis
The fluorene skeleton of 9,9-Diethyl-9H-fluorene is nearly planar . The crystal structure is composed of molecular layers extending parallel to the (302) plane . A Hirshfeld surface analysis indicated that the most important contributions to the overall surface are from H-H (46.9%), O-H (27.9%) and C-H (17.8%) interactions .Physical And Chemical Properties Analysis
9,9-Diethyl-9H-fluorene has a molecular weight of 222.33 . It is stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Complexing Agents for Ionic and Neutral Substrates
9,9-Diethyl-9H-fluorene derivatives have been used in initial binding studies towards metal ions and carbohydrates . Depending on the nature of the subunits of the fluorene derivatives, “turn on” or “turn off” fluorescent chemosensors can be developed .
Chemosensors for Metal Ions
Compounds composed of 4,6-dimethylpyridin-2-yl-aminomethyl moieties have the potential to be used as sensitive “turn-on” chemosensors for some metal ions .
Artificial Receptors
Fluorene-based molecules have been developed that are able to act as artificial receptors for various neutral and ionic substrates . For example, the selective detection of amoxicillin and some di- and trivalent metal ions was reported .
Organic Transistors
Fluorene-based acyclic and macrocyclic molecules have been reported to have the potential for numerous applications, including organic transistors .
Organic Light-Emitting Diodes (OLEDs)
Fluorene-based molecules have been applied in OLEDs due to their blue emission and extremely high chemical and photophysical stability . This material is also a precursor to a variety of hole transport for OLED devices .
Solar Cells
Fluorene-based molecules have been applied in solar cells .
Lasers
Fluorene-based molecules have been applied in lasers .
Two-Photon Absorption (TPA) Materials
Optical limiting, two-photon microscopy, upconverted lasing, three-dimensional microfabrication, and optical data storage constitute other important applications of TPA materials .
Safety and Hazards
9,9-Diethyl-9H-fluorene is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Orientations Futures
Fluorene derivatives, such as 9,9-Diethyl-9H-fluorene, have potential for numerous applications ranging from organic transistors, solar cells, and organic light-emitting diodes to lasers . They have also been recognized as chemosensors for some cationic, anionic, and neutral substrates, as well as agents for cell imaging . Therefore, the synthesis of new representatives of this class of compounds and the investigation of their chemical, physical, and biological properties remain the subject of intensive research .
Mécanisme D'action
- The primary targets of 9,9-Diethyl-9H-fluorene are not explicitly defined in the literature. However, it is known that fluorene-based compounds can interact with metal ions and carbohydrates .
- The fluorescence properties of fluorene derivatives play a crucial role in their binding capabilities .
Target of Action
Mode of Action
Result of Action
Propriétés
IUPAC Name |
9,9-diethylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-3-17(4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHOCYBTWOELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393378 | |
| Record name | 9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Diethylfluorene | |
CAS RN |
2294-79-3 | |
| Record name | 9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)

